molecular formula C13H15NO4 B8287049 Methyl 5-(benzoylamino)levulinate

Methyl 5-(benzoylamino)levulinate

Cat. No.: B8287049
M. Wt: 249.26 g/mol
InChI Key: RBQNVOZMHCZAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzoylamino)levulinate is a derivative of levulinic acid, a key platform chemical derived from biomass. Based on reaction pathways for similar compounds (e.g., bromination and amination of methyl levulinate), it can be inferred that this compound is synthesized via benzoylation of methyl 5-aminolevulinate. This compound likely serves as an intermediate in pharmaceuticals, polymers, or specialty chemicals, leveraging the reactivity of the benzoylamino group for further functionalization .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-benzamido-4-oxopentanoate

InChI

InChI=1S/C13H15NO4/c1-18-12(16)8-7-11(15)9-14-13(17)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17)

InChI Key

RBQNVOZMHCZAKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares methyl 5-(benzoylamino)levulinate with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Pathway Yield (%) Key Applications References
Methyl Levulinate C₆H₁₀O₃ 130.14 Direct alcoholysis of biomass or LA esterification 38–64 Biofuels, solvents, polymer precursors
Methyl 5-Bromolevulinate C₆H₉BrO₃ 209.04 Bromination of levulinic acid in methanol 30 Radiochemistry (precursor for [¹³N]5-ALA)
Methyl Aminolevulinate C₆H₁₁NO₃ 157.16 Bromination followed by ammoniation 64 Pharmaceuticals (5-ALA production)
This compound C₁₂H₁₃NO₄ 247.24 Benzoylation of methyl 5-aminolevulinate Inferred: <64 Specialty polymers, drug delivery systems

Key Research Findings and Challenges

Catalytic Innovations

  • Dual-Acid Catalysts : Systems combining Brønsted and Lewis acids (e.g., H₄SiW₁₂O₄₀-SiO₂) improve methyl levulinate yields from cellulose (up to 41%) by facilitating simultaneous hydrolysis and esterification .
  • Greener Bromination: CuBr₂ replaces hazardous Br₂ in methyl aminolevulinate synthesis, enhancing safety and selectivity .

Industrial Barriers

  • Scalability : Separation of isomers (e.g., 3-bromo vs. 5-bromo levulinate) remains challenging, requiring costly chromatography .
  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C for reductive etherification) show promise but face deactivation in biomass-derived impurities .

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